Oxtriphylline's Superior Bioavailability Profile vs. Anhydrous Theophylline: A Direct PK Head-to-Head
A single-blind, randomized, crossover study in 10 healthy male subjects directly compared the sustained-release preparations of oxtriphylline (Choledyl SA) and anhydrous theophylline (Theo-Dur) [1]. The study quantified that oxtriphylline achieved a significantly faster and higher peak plasma concentration, along with greater overall drug exposure.
| Evidence Dimension | Pharmacokinetic Profile of Sustained-Release Formulations |
|---|---|
| Target Compound Data | Choledyl SA (Oxtriphylline): Tmax = 4.7 ± 1.0 hr; Cmax = 6.4 ± 0.7 μg/mL; AUC = 102.4 ± 15.7 μg·hr/mL; 88% absorption achieved in 6 hr |
| Comparator Or Baseline | Theo-Dur (Anhydrous Theophylline): Tmax = 9.6 ± 8.2 hr; Cmax = 4.1 ± 0.5 μg/mL; AUC = 75.3 ± 9.1 μg·hr/mL; 88% absorption achieved in 10 hr |
| Quantified Difference | Cmax increase of 56% (6.4 vs 4.1 μg/mL); AUC increase of 36% (102.4 vs 75.3 μg·hr/mL); 4 hours faster to 88% absorption |
| Conditions | Single-blind, randomized, crossover study in 10 normal adult men; plasma theophylline measured by HPLC for 33 hours post-dose |
Why This Matters
This superior absorption profile translates to more rapid and reliable bronchodilation onset, which is critical for managing acute symptoms and ensuring consistent therapeutic efficacy.
- [1] Rivera-Calimlim L, et al. Bioavailability and pharmacological effects of two slow-release theophylline preparations: intrasubject tablet-to-tablet variability. J Asthma. 1986;23(2):67-74. PMID: 3528119. View Source
